![molecular formula C16H22N2O2 B4558154 1-butyl-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4558154.png)
1-butyl-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-butyl-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves multi-step chemical reactions, starting from basic precursors to achieve the desired complex structure. Studies have focused on the synthesis of similar compounds, demonstrating the importance of precise reaction conditions, catalysts, and intermediates in achieving high yields and desired configurations (Wu Yue-dong & Tao Li-ming, 2010).
Molecular Structure Analysis
The molecular structure of 1-butyl-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide and related compounds has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal the conformational details and the spatial arrangement of atoms within the molecule, which are crucial for understanding its reactivity and interaction with biological targets (Gang Chen et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving 1-butyl-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide include functional group transformations and interactions with reagents that modify its structure and properties. These reactions are significant for further derivatization and exploration of its chemical properties. The study of its reactions helps in understanding its stability, reactivity, and potential as a pharmacological agent (Pan Qing-cai, 2011).
Physical Properties Analysis
The physical properties of 1-butyl-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, including solubility, melting point, and crystal structure, are crucial for its formulation and application. These properties are determined by its molecular structure and influence its behavior in different environments and its interaction with biological systems (D. Liaw et al., 1998).
Chemical Properties Analysis
The chemical properties of 1-butyl-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, such as acidity, basicity, reactivity with various chemical agents, and stability under different conditions, are essential for its functional characterization. These properties impact its mechanism of action, interaction with biological molecules, and potential therapeutic applications (Yoshio N. Ito et al., 1984).
Scientific Research Applications
Molecular Structure and Conformation Studies
1-butyl-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide's molecular structure and conformation have been of significant interest in scientific research. Studies have focused on understanding its crystal structure, which revealed that the pyrrolidine ring of this compound adopts a well-expressed envelope conformation. Such insights are crucial for developing potential pharmaceutical applications, particularly as this compound shows promise as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. The molecule's ability to form infinite chains via hydrogen bonding is particularly noteworthy, underscoring its potential for further biomedical applications (Tamazyan et al., 2007).
Synthesis and Characterization of Polyamides
The compound's derivatives have been explored for the synthesis and characterization of new polyamides. For instance, a related dicarboxylic acid monomer has been utilized to produce a series of polyamides that demonstrated excellent solubility in various solvents, high glass-transition temperatures, and significant thermal stability. These materials could be cast into transparent, tough, and flexible films, offering potential applications in materials science and engineering (Liaw et al., 2000).
Antineoplastic Potential
Research on solvated derivatives of 1-butyl-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has indicated potential antineoplastic properties. The crystal structure and molecular conformation of such solvated compounds have been studied extensively, providing valuable insights into their interaction mechanisms and potential efficacy as cancer treatment agents. These studies underscore the importance of structural analysis in drug development and the potential therapeutic applications of this compound and its derivatives (Banerjee et al., 2002).
properties
IUPAC Name |
1-butyl-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-4-9-18-11-13(10-15(18)19)16(20)17-14-8-6-5-7-12(14)2/h5-8,13H,3-4,9-11H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJIIVLYJVIWQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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